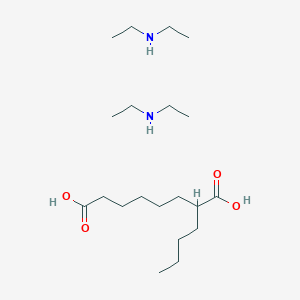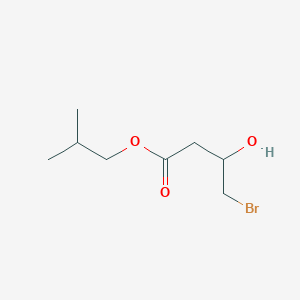![molecular formula C10H7BrN2O2S B14217622 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid CAS No. 832697-78-6](/img/structure/B14217622.png)
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thienopyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of an amino group and a bromine atom on the thienopyridine ring, along with a prop-2-enoic acid moiety, makes this compound particularly interesting for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid typically involves multi-step organic reactionsThe final step involves the addition of the prop-2-enoic acid moiety under specific reaction conditions, such as the use of a base like sodium hydroxide in a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The prop-2-enoic acid moiety can also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Similar structure but lacks the prop-2-enoic acid moiety.
3-Bromo-4-hydroxythieno[3,2-c]pyridine: Contains a hydroxyl group instead of an amino group.
2-Propenoic acid, 3-(4-amino-3-bromothieno[3,2-c]pyridin-7-yl)-, 1,1-dimethylethyl ester: An ester derivative of the compound.
Uniqueness
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom on the thienopyridine ring, along with the prop-2-enoic acid moiety, makes it a versatile compound for various applications .
Propiedades
Número CAS |
832697-78-6 |
|---|---|
Fórmula molecular |
C10H7BrN2O2S |
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
3-(4-amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-4-16-9-5(1-2-7(14)15)3-13-10(12)8(6)9/h1-4H,(H2,12,13)(H,14,15) |
Clave InChI |
XXRKAUZAVNCSBG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=CS2)Br)C(=N1)N)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


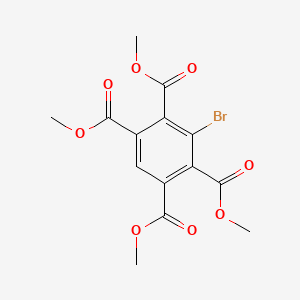
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
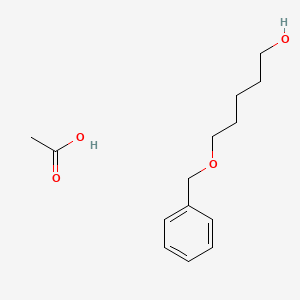
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
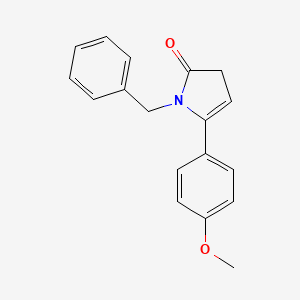
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
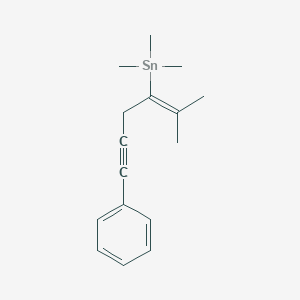
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)

